molecular formula C7H7ClN2O B8677441 4-Allyloxy-6-chloro-pyrimidine

4-Allyloxy-6-chloro-pyrimidine

Cat. No.: B8677441
M. Wt: 170.59 g/mol
InChI Key: ARHBTVKHGFRULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxy-6-chloro-pyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 6 and an allyloxy group (-OCH₂CH=CH₂) at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The allyloxy substituent introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-6-prop-2-enoxypyrimidine

InChI

InChI=1S/C7H7ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h2,4-5H,1,3H2

InChI Key

ARHBTVKHGFRULA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=NC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 6, altering physicochemical and reactive properties. Below is a comparative analysis:

Compound Substituents Electronic Effects Key Properties References
4-Allyloxy-6-chloro-pyrimidine 4-allyloxy, 6-Cl -O- group (electron-withdrawing), allyl (moderate steric bulk) Enhanced lipophilicity; potential for radical or nucleophilic substitution at C6
6-Chloro-4-hydroxypyrimidine 4-OH, 6-Cl -OH (strongly electron-withdrawing, acidic) High polarity; prone to tautomerization; incompatible with strong oxidizers
4-Chloro-6-methoxypyrimidine 4-OCH₃, 6-Cl -OCH₃ (moderate electron-withdrawing) Improved stability over hydroxyl analogs; used in cross-coupling reactions
4-Amino-6-chloropyrimidine 4-NH₂, 6-Cl -NH₂ (electron-donating) Reactivity in electrochemical arylations; forms stable intermediates
4-Chloro-6-(difluoromethoxy)pyrimidine 4-OCHF₂, 6-Cl -OCHF₂ (strong electron-withdrawing) Increased electrophilicity; potential for agrochemical applications
Key Observations:
  • Electronic Effects: The allyloxy group (-OCH₂CH=CH₂) offers intermediate electron-withdrawing effects compared to hydroxyl (-OH) or amino (-NH₂) groups. This modulates reactivity in substitution reactions .
  • Steric Considerations : Allyloxy’s larger substituent may hinder reactions at position 4 but enhance selectivity in coupling reactions compared to smaller groups like methoxy (-OCH₃) .
  • Stability : Hydroxyl analogs (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit incompatibility with oxidizing agents, while allyloxy derivatives may offer better stability under acidic or basic conditions .

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